4-Azido-2-methylbenzo[H]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61773-10-2 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
4-azido-2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H10N4/c1-9-8-13(17-18-15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
InChI Key |
AMNAVNJKVWWXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Azido 2 Methylbenzo H Quinoline
Retrosynthetic Analysis of the 4-Azido-2-methylbenzo[H]quinoline Scaffold
A retrosynthetic approach to this compound reveals key disconnections and strategic bond formations. The primary disconnection involves the C4-azido bond, suggesting a late-stage introduction of the azide (B81097) functionality. This leads back to a 4-substituted-2-methylbenzo[H]quinoline intermediate, where the substituent is a suitable leaving group for nucleophilic substitution. Common precursors identified through this analysis include 4-halo- or 4-amino-2-methylbenzo[H]quinoline. mdpi.commdpi.org Further disconnection of the benzo[h]quinoline (B1196314) ring system itself points towards established synthetic routes for quinolines, such as the Doebner-von Miller reaction or cyclization reactions involving appropriately substituted naphthalenamines and carbonyl compounds. sci-hub.seactascientific.com
Synthesis of Benzo[H]quinoline Precursors and Key Intermediates
The synthesis of the core benzo[h]quinoline structure is a critical first step. One common method involves the reaction of naphthalen-1-amine with α,β-unsaturated aldehydes or ketones. For instance, the Doebner-von Miller reaction, a classic method for quinoline (B57606) synthesis, can be adapted to produce 2-methylbenzo[h]quinoline (B1618303) derivatives. sci-hub.se This reaction typically involves reacting an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Another approach involves the cyclization of N-(naphthalen-1-yl)enaminones or similar intermediates. nih.gov For example, the reaction of naphthalen-1-amine with diketene (B1670635) or ethyl acetoacetate (B1235776) can yield 4-hydroxy-2-methylbenzo[h]quinolin-2(1H)-one, which can then be further functionalized. researchgate.net
Key intermediates for the introduction of the azido (B1232118) group at the C4 position are often 4-chloro-2-methylbenzo[h]quinoline (B182010) or 4-amino-2-methylbenzo[h]quinoline. The 4-chloro derivative can be synthesized from the corresponding 4-hydroxy compound by treatment with phosphoryl chloride (POCl₃). nih.gov The 4-amino derivative can be obtained through various methods, including the reduction of a nitro group or the amination of a halo-substituted precursor. nih.govresearchgate.net
Optimization of Azidation Protocols at the C4 Position of the Benzo[H]quinoline System
The introduction of the azide group at the C4 position is a crucial transformation. The choice of azidation method depends on the nature of the precursor.
Direct Azidation Approaches
Direct C-H azidation of the benzo[h]quinoline ring is a challenging but potentially atom-economical approach. While methods for direct C-H azidation of some heterocycles exist, their application to the specific case of 2-methylbenzo[h]quinoline at the C4 position is not widely documented and would require significant optimization to achieve the desired regioselectivity. mdpi.com
Indirect Azidation via Intermediate Functional Groups (e.g., Halogenation, Amination)
A more common and reliable strategy involves the conversion of a pre-installed functional group at the C4 position into an azide.
From a Halogen: The most prevalent method is the nucleophilic substitution of a 4-halobenzo[h]quinoline, typically 4-chloro-2-methylbenzo[h]quinoline, with an azide salt such as sodium azide (NaN₃). mdpi.com This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com
From an Amine: An alternative route proceeds via a 4-aminobenzo[h]quinoline intermediate. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), which is then displaced by an azide ion. Another method involves the reaction of the corresponding hydrazino derivative with nitrous acid. mdpi.com
Regioselectivity and Chemoselectivity Considerations in the Synthesis of this compound
Achieving the desired regioselectivity is paramount throughout the synthesis. In the construction of the benzo[h]quinoline core, the cyclization reaction must favor the formation of the linear benzo[h]quinoline isomer over other possible angular isomers. The choice of starting materials and reaction conditions plays a critical role in directing this regioselectivity. nih.gov For instance, in the Doebner-von Miller reaction, the substitution pattern on the naphthalenamine can influence the position of cyclization. sci-hub.se
Chemoselectivity is particularly important during the azidation step. taylorandfrancis.com When using a 4-halobenzo[h]quinoline precursor, the reaction conditions must be controlled to ensure that the nucleophilic substitution occurs selectively at the C4 position without affecting other potentially reactive sites on the molecule. The reactivity of the C4 position in benzo[h]quinolines towards nucleophiles is generally enhanced due to the electron-withdrawing effect of the ring nitrogen. Similarly, when starting from a di-substituted precursor, the relative reactivity of the functional groups will determine the outcome of the reaction. For example, in dihalobenzoquinolines, the halogen at the C4 position is often more susceptible to nucleophilic substitution than a halogen at the C2 position. mdpi.org
Post-Synthetic Functionalization and Derivatization of the this compound Core
The azide group in this compound is a versatile functional handle for further derivatization. The most prominent reaction of the azide is the [3+2] cycloaddition with alkynes, commonly known as the "click" reaction, to form triazoles. mdpi.comnih.gov This reaction is highly efficient and chemoselective, allowing for the introduction of a wide variety of substituents.
Other transformations of the azido group include:
Reduction to an amine: The azide can be readily reduced to the corresponding 4-amino-2-methylbenzo[h]quinoline using various reducing agents, such as triphenylphosphine (B44618) (the Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation. mdpi.comnih.gov This amine can then be further functionalized.
Nitrene formation: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo various insertion or rearrangement reactions. mdpi.com
Furthermore, other positions on the benzo[h]quinoline ring can also be functionalized, depending on the desired final product. For example, the methyl group at the C2 position can be a site for condensation reactions. acs.org
Modifications on the Benzo[H]quinoline Ring System
While direct functionalization of this compound is a specialized area of research, established methodologies for modifying the broader quinoline and benzo[h]quinoline scaffolds can be applied. These strategies primarily involve electrophilic substitution, transition-metal-catalyzed C-H activation, and nucleophilic substitution on pre-functionalized rings.
One of the most powerful modern techniques is the direct C-H functionalization of the quinoline nucleus. mdpi.com This approach avoids the need for pre-installing activating or directing groups, making it an atom-economical strategy. For instance, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions on the quinoline ring system. mdpi.com Another significant advancement is oxidative acetoxylation, which has been successfully applied to a range of benzo[h]quinoline analogues to install an acetate (B1210297) group, a versatile handle for further transformations. acs.org The specific regioselectivity of these reactions on the 4-azido-2-methyl substituted core would depend on the interplay of electronic effects from the existing substituents and the reaction conditions employed.
Furthermore, the synthesis of highly substituted benzo[h]quinolines from precursors like pentachloro-2-nitro-1,3-butadiene allows for subsequent selective reactions. For example, substituents such as a sulfoxide (B87167) group can act as good leaving groups in nucleophilic substitution reactions, enabling the introduction of a variety of new sulfur and nitrogen-based functionalities onto the ring system. nih.gov
| Reaction Type | Description | Potential Reagents/Catalysts | Reference |
|---|---|---|---|
| C-H Arylation | Directly couples an aryl group to a C-H bond on the benzo[h]quinoline core. | Pd(OAc)₂, AgOAc, various ligands | mdpi.com |
| Oxidative Acetoxylation | Introduces an acetoxy (OAc) group onto the aromatic ring via C-H activation. | Pd(OAc)₂, Oxidants (e.g., PhI(OAc)₂) | acs.org |
| Nucleophilic Substitution | Replaces a leaving group (e.g., sulfoxide) on the ring with a nucleophile. | Sulfides, Amines | nih.gov |
Transformations of the Methyl Group at C2
The methyl group at the C2 position of the quinoline ring is not merely a passive substituent; its sp³-hybridized C-H bonds are amenable to a variety of functionalization reactions. This versatility allows for the elaboration of the core structure, providing access to a wide range of derivatives. thieme-connect.deresearchgate.net
A primary transformation is the oxidation of the methyl group to an aldehyde. This can be achieved through several methods, including a metal-free approach using iodine in DMSO, which provides a convenient route to quinoline formaldehydes. researchgate.net An alternative method involves treatment with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by sodium periodate. nih.gov The resulting aldehyde is a key intermediate for synthesizing more complex structures through reactions like condensations and reductive aminations.
Beyond oxidation, the C2-methyl group can participate in C(sp³)–H functionalization to form new carbon-carbon and carbon-heteroatom bonds. Metal-catalyzed protocols, for instance, enable the direct arylation of the methyl group with aryl boronic acids. researchgate.net Domino reactions, such as an iodine-catalyzed oxidative [3+1+1] convergent cyclization, can use the methyl azaarene as a building block to construct complex heterocyclic architectures like 2,4,5-trisubstituted oxazoles. researchgate.net
| Transformation | Description | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | Converts the methyl group to a formyl (aldehyde) group. | I₂ in DMSO or DMF-DMA followed by NaIO₄ | 2-Formylbenzo[h]quinoline derivative | researchgate.netnih.gov |
| C-H Arylation | Forms a C-C bond between the methyl carbon and an aryl group. | [Cl₂Ru(p-cymene)]₂, Aryl boronic acids | 2-Benzylbenzo[h]quinoline derivative | researchgate.net |
| Domino Cyclization | Utilizes the methyl group in a multi-step reaction to build a new ring. | I₂, NH₄OAc, benzoins | Oxazole-substituted benzo[h]quinoline | researchgate.net |
| Alkylation | Couples the methyl group with alcohols. | Fe-catalyst, Alcohols | 2-Alkylbenzo[h]quinoline derivative | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The synthesis of complex nitrogen heterocycles is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.gov The synthesis of this compound and its precursors can benefit significantly from these sustainable strategies. rsc.orgfrontiersin.orgresearchgate.net
A key area of development is the use of greener reaction media and catalysts. For example, a continuous, heterogeneous catalytic system using Ru-Fe/γ-Al₂O₃ has been developed for the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes in an ethanol (B145695)/water system. rsc.org This method avoids strong acids and harsh oxidants, aligning with green chemistry principles. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times and increased yields for the synthesis of quinoline derivatives, such as 4-aminoquinolines. mdpi.com
Multi-component reactions (MCRs), such as the Friedländer annulation, represent another cornerstone of green quinoline synthesis. nih.gov These reactions combine several starting materials in a single pot to form the product, thereby reducing the number of synthetic steps and purification procedures. The development of catalyst-free and solvent-free versions of these classical reactions further enhances their environmental credentials. frontiersin.orgnih.gov For the synthesis of the azide functionality, while traditional methods often use sodium azide, newer approaches for nitrogen heterocycle synthesis focus on atom-economic strategies that build the ring system with the nitrogen atoms already in place, circumventing the need for potentially hazardous azide reagents in later steps. nih.govmdpi.com
| Green Approach | Description | Example Application | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Uses a recyclable, solid-phase catalyst in a green solvent system. | Ru-Fe/γ-Al₂O₃ catalyzed synthesis of 2-methylquinolines in ethanol/water. | rsc.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions and reduce energy use. | Rapid synthesis of 4-aminoquinoline (B48711) derivatives with high yields. | mdpi.com |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis to increase efficiency. | Friedländer synthesis of quinolines. | nih.gov |
| Acceptorless Dehydrogenative Coupling (ADC) | Forms N-heterocycles from alcohols, producing only water and hydrogen as by-products. | Environmentally benign synthesis of various N-heterocycles. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 4 Azido 2 Methylbenzo H Quinoline
Reactivity of the Azido (B1232118) Moiety
The chemical behavior of 4-Azido-2-methylbenzo[H]quinoline is dominated by the azido group (-N₃), a high-energy functional group that serves as a linchpin for various chemical transformations. This section explores the primary reactions of this moiety, which are fundamental to the synthetic utility of the parent molecule.
[3+2] Cycloaddition Chemistry with Alkynes and Other Dipolarophiles
The 1,3-dipolar character of the azide (B81097) group makes it an excellent partner in [3+2] cycloaddition reactions, most notably with alkynes, to form stable five-membered triazole rings. This "click chemistry" approach is a cornerstone of modern synthetic chemistry due to its high efficiency, selectivity, and biocompatibility under certain conditions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While specific studies on this compound are not extensively documented, the reactivity of analogous 4-azidoquinolines suggests a high propensity for this transformation. researchgate.net In a typical CuAAC reaction, a terminal alkyne reacts with the azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is known for its high yields and mild conditions.
Table 1: Illustrative CuAAC Reaction with this compound
| Entry | Alkyne Dipolarophile | Catalyst System | Solvent | Product |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(2-Methylbenzo[h]quinolin-4-yl)-4-phenyl-1H-1,2,3-triazole |
| 2 | Propargyl alcohol | CuI | THF | (1-(2-Methylbenzo[h]quinolin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 3 | Ethyl propiolate | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Ethyl 1-(2-methylbenzo[h]quinolin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
This table is illustrative and based on the general reactivity of azides in CuAAC reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, which is particularly advantageous in biological systems where copper toxicity is a concern. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts spontaneously with the azide. The relief of ring strain provides the driving force for the reaction. Given the bioorthogonal nature of this reaction, this compound could potentially be employed as a chemical probe for labeling biomolecules.
Table 2: Representative SPAAC Reactions
| Entry | Strained Alkyne | Solvent | Product |
| 1 | Dibenzocyclooctyne (DBCO) | Acetonitrile (B52724) | Fused triazole adduct |
| 2 | Bicyclononyne (BCN) | Methanol | Fused triazole adduct |
This table is illustrative and based on the general principles of SPAAC reactions.
While CuAAC and SPAAC are the most common, thermal [3+2] cycloadditions between azides and activated alkynes (e.g., those bearing electron-withdrawing groups) can also occur, though often requiring elevated temperatures. These reactions may lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) in the absence of a catalyst. The reaction of 4-azido-2-quinolinones with active methylene (B1212753) compounds is an example of such a metal-free cycloaddition. researchgate.net
Reduction Reactions of the Azido Group to Amino or Other Nitrogen-Containing Functional Groups
The azido group can be readily reduced to the corresponding primary amine, providing a versatile route to 4-aminobenzo[h]quinolines. These amino derivatives can serve as valuable intermediates for further functionalization.
One of the most common and mild methods for this reduction is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazene intermediate. Subsequent hydrolysis of the phosphazene yields the primary amine and the corresponding phosphine oxide. Research on 4-azido-8-methylquinolin-2(1H)-one has demonstrated the efficacy of this method for the synthesis of the corresponding 4-amino derivative. mdpi.com
Other reducing agents can also be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metal hydrides like sodium borohydride. nih.gov The choice of reducing agent may depend on the presence of other functional groups in the molecule.
Table 3: Common Reduction Methods for Aromatic Azides
| Method | Reagents | Product |
| Staudinger Reaction | 1. PPh₃2. H₂O | 4-Amino-2-methylbenzo[H]quinoline |
| Catalytic Hydrogenation | H₂, Pd/C | 4-Amino-2-methylbenzo[H]quinoline |
| Sodium Borohydride | NaBH₄ | 4-Amino-2-methylbenzo[H]quinoline |
This table is illustrative and based on established methods for the reduction of aromatic azides.
Thermally and Photochemically Induced Azide Decomposition Pathways
Aryl azides are known to undergo decomposition upon heating or irradiation with UV light, typically leading to the formation of a highly reactive nitrene intermediate via the loss of dinitrogen (N₂). The resulting nitrene can then undergo a variety of subsequent reactions.
In the case of this compound, the generated nitrene could potentially undergo:
Intramolecular cyclization: If a suitable reaction partner is present on an adjacent position of the quinoline (B57606) ring system.
Intermolecular reactions: Such as insertion into C-H or N-H bonds of the solvent or other molecules present in the reaction mixture.
Dimerization: To form an azo compound.
The irradiation of aryl azides can lead to the formation of amino intermediates in protic media, which can then undergo further cyclization. mdpi.com The specific pathway taken would be highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents. Mechanistic studies on the decomposition of this compound would be necessary to fully elucidate the products of these reactions.
Nitrene Formation and Subsequent Reactivity
The chemistry of this compound is significantly influenced by the ability of the azido group to form a highly reactive nitrene intermediate upon thermal or photolytic activation. This process involves the extrusion of a molecule of dinitrogen (N₂), generating a singlet nitrene in the initial step, which can then interconvert to a more stable triplet state. researchgate.netrsc.org The formation of the nitrene is a critical rate-determining step in many of the subsequent reactions. rsc.org
The reactivity of the resulting 2-methylbenzo[H]quinolin-4-ylnitrene is diverse. Electron-donating substituents on the aromatic ring system can stabilize the incipient nitrene through resonance, which may influence the product distribution. rsc.org The nitrene can undergo various transformations, including intramolecular insertions and additions, or it can be trapped by external reagents. For instance, in protic media, aryl nitrenes generated from the irradiation of aryl azides can be converted to amino intermediates, which can then participate in further cyclization reactions. nih.govmdpi.com
Rearrangement Reactions Involving Nitrene Intermediates
Aryl nitrenes are well-known to undergo complex rearrangement reactions. purdue.edu One of the characteristic rearrangements involves ring expansion, potentially leading to the formation of azepine derivatives. In the context of quinoline-based nitrenes, this could involve the insertion of the nitrene into a C-C bond of the heterocyclic ring. researchgate.net For example, the photolysis of 2-azidopyridines is known to produce 2-didehydro-1,3-diazepines. researchgate.net
Furthermore, spectroscopic studies on simpler aryl nitrenes have identified the formation of benzazirine intermediates, which can then rearrange to form ketenimines. acs.orgnih.gov While not directly observed for this compound, these established rearrangement pathways for aryl nitrenes suggest potential, complex intramolecular transformations for the nitrene derived from this compound. mdpi.com
Intramolecular Cyclizations and Cascade Reactions Involving the Azido Group
The azido group in this compound is a versatile functional group for participating in intramolecular cyclizations and cascade reactions, often initiated by nitrene formation or by acting as a nucleophile or a 1,3-dipole. These reactions are powerful tools for the synthesis of complex, fused heterocyclic systems.
Cascade reactions can be designed where the initial formation of a nitrene triggers a series of subsequent bond-forming events. For instance, a Knoevenagel condensation followed by an aza-Wittig reaction cascade has been utilized to construct the quinoline core from o-azidobenzaldehydes. nih.gov Similarly, a Curtius rearrangement of an acyl azide, followed by an intramolecular cyclization cascade, can lead to the formation of quinolinones. rsc.org
Another important class of reactions involves the [3+2] cycloaddition of the azide with a suitable dipolarophile. While often an intermolecular reaction, if an appropriate functional group is present elsewhere in the molecule, an intramolecular variant can lead to fused ring systems. nih.govsemanticscholar.orgnih.gov
The following table summarizes representative cascade reactions involving aryl azides that lead to quinoline and related heterocyclic structures.
| Starting Material Type | Reaction Type | Key Intermediates | Product Type |
| o-Azidobenzaldehydes and β-ketosulfonamides | Knoevenagel condensation/aza-Wittig | Iminophosphorane | 3-Sulfonyl-substituted quinolines nih.gov |
| 2-Substituted aryl carboxylic acids and organic azides | Curtius rearrangement/intramolecular cyclization | Acyl nitrene | Quinolinones rsc.org |
| Aryl diazonium salts, nitriles, and alkynes | Three-component cascade annulation | N-arylnitrilium salts | Multiply substituted quinolines organic-chemistry.org |
| 2-Azidobenzaldehydes and ketones | Condensation/Michael/Staudinger/aza-Wittig | Iminophosphorane | 2,3-Substituted quinolines mdpi.com |
Reactivity of the Benzo[H]quinoline (B1196314) Heterocyclic Core
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzo[H]quinoline System
In electrophilic aromatic substitution reactions, the benzo[H]quinoline system exhibits regioselectivity that is dictated by the electronic nature of its constituent rings. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the fused benzene (B151609) and naphthalene (B1677914) rings are more electron-rich and are the preferred sites for substitution. imperial.ac.ukquimicaorganica.org
For the parent quinoline molecule, electrophilic substitution occurs preferentially at the C5 and C8 positions of the benzenoid ring. quimicaorganica.orgyoutube.comquora.com This is because the Wheland intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. imperial.ac.ukquimicaorganica.org By analogy, in benzo[H]quinoline, electrophilic attack is expected to occur on the carbocyclic rings rather than the pyridine ring. The precise location of substitution on the benzo portion would be influenced by the directing effects of the existing rings and the methyl group.
The table below outlines the expected reactivity for EAS on a generic benzo[H]quinoline core.
| Electrophile (Reagent) | Reaction | Expected Position of Substitution |
| NO₂⁺ (HNO₃/H₂SO₄) | Nitration | Carbocyclic rings (e.g., C5, C10) |
| SO₃ (H₂SO₄) | Sulfonation | Carbocyclic rings |
| Br⁺ (Br₂/FeBr₃) | Bromination | Carbocyclic rings |
| R-C=O⁺ (RCOCl/AlCl₃) | Friedel-Crafts Acylation | Carbocyclic rings |
Nucleophilic Aromatic Substitution (NAS) at Key Positions of the Quinoline Ring
In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) on the quinoline ring occurs preferentially at the electron-deficient positions, namely C2 and C4. youtube.com The presence of the electronegative nitrogen atom makes these positions susceptible to attack by nucleophiles.
In this compound, the C4 position is already substituted with an azido group. The azido group itself can potentially act as a leaving group in NAS reactions, although it is not a classic leaving group like a halide. More commonly, a precursor molecule, such as 4-chloro-2-methylbenzo[H]quinoline (B182010), would be used for NAS reactions. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with sodium azide, for example, yields the corresponding 4-azido derivative. mdpi.com The resulting azido compound can then undergo further reactions, such as reduction to an amine. mdpi.com
The reactivity of related systems, such as 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline with various amines, demonstrates the facility of nucleophilic substitution at the 4-position of a fused quinoline system. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions on the Benzo[H]quinoline Scaffold
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful methods for the functionalization of heterocyclic scaffolds, including benzo[H]quinoline. researchgate.net These reactions typically require a halide or triflate substituent on the aromatic ring to participate in the catalytic cycle with a palladium, copper, or other transition metal catalyst.
While the 4-azido group is not a typical partner for cross-coupling, these reactions are highly relevant for the synthesis of derivatives of 2-methylbenzo[H]quinoline (B1618303). For example, a 4-chloro or 4-bromo-2-methylbenzo[H]quinoline could be readily coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds. Mechanistic studies on the palladium-catalyzed oxidative cross-coupling of benzo[h]quinoline with simple arenes highlight the role of the quinoline nitrogen in facilitating the reaction. nih.govnih.gov
The table below summarizes common metal-catalyzed cross-coupling reactions applicable to a halogenated benzo[H]quinoline scaffold.
| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Organoboron reagent (e.g., Ar-B(OH)₂) | C-C |
| Sonogashira | Pd(PPh₃)₄, CuI | Terminal alkyne | C-C (sp) |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene | C-C (sp²) |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Amine, alcohol, thiol | C-N, C-O, C-S |
| Stille | Pd(PPh₃)₄ | Organotin reagent (e.g., Ar-SnBu₃) | C-C |
Kinetic and Thermodynamic Studies of Reaction Pathways
The kinetics of such processes have been studied for similar aromatic azides using techniques like ultrafast laser flash photolysis. For instance, studies on the photochemistry of para- and ortho-biphenyl azide have shown that the excited singlet state of the azide decays on a femtosecond timescale. The excited singlet state of para-biphenyl azide has a lifetime of approximately 100 fs, while the ortho-isomer's excited state lifetime is around 450 fs nih.gov. The decay of these excited states is directly followed by the formation of the corresponding singlet nitrenes nih.gov. It is highly probable that this compound would exhibit similar ultrafast kinetics upon photoexcitation.
The stability of the resulting nitrene is influenced by the aromatic system to which it is attached. The benzo[h]quinoline scaffold can delocalize the unpaired electrons of the nitrene, thereby influencing its reactivity and lifetime. For comparison, singlet para-biphenylnitrene undergoes vibrational cooling with a time constant of 11 ps to form a longer-lived relaxed singlet nitrene with a lifetime of approximately 9 ns nih.gov. In contrast, singlet ortho-biphenylnitrene is much shorter-lived, with a lifetime of 16 ps in acetonitrile nih.gov. The position of the methyl group and the extended conjugation of the benzo[h]quinoline system in this compound would play a crucial role in the electronics and, consequently, the kinetics of the nitrene intermediate.
Thermodynamic data for the parent benzo[h]quinoline is available and can serve as a foundational reference. The enthalpy of fusion and vaporization provides insight into the intermolecular forces and the energy required to change the physical state of the molecule.
Table 1: Selected Thermodynamic Data for Benzo[h]quinoline
| Property | Value | Units | Reference |
| Enthalpy of Fusion | 19.3 | kJ/mol | nist.govnist.gov |
| Enthalpy of Vaporization | 68.3 | kJ/mol | nist.govnist.gov |
This table presents thermodynamic data for the parent compound, benzo[h]quinoline, to provide a baseline for understanding the thermodynamic properties of its derivatives.
The introduction of the azido and methyl groups would alter these values. The azido group is an endothermic moiety, and its decomposition into a nitrene and N₂ is a highly exothermic process, which drives many of the subsequent reactions.
Computational and Theoretical Analysis of Reaction Mechanisms and Transition States
In the absence of direct experimental data, computational and theoretical chemistry offers a powerful tool to investigate the reaction mechanisms and transition states of this compound. Density Functional Theory (DFT) calculations are commonly employed to model the electronic structure, geometries, and energies of reactants, intermediates, transition states, and products.
A theoretical analysis of the decomposition of this compound would likely start with the calculation of the ground state geometry and electronic properties. The key reaction coordinate would be the elongation of the N-N₂ bond of the azido group. Computational studies on other aryl azides have shown that the transition state for nitrogen extrusion involves significant stretching of this bond, leading to the formation of the singlet nitrene. Quantum chemical calculations have predicted that for many aryl azides, there is a low energy barrier for the formation of the arylnitrene from the first excited singlet state (S₁) of the azide acs.org.
The subsequent reactions of the generated 2-methylbenzo[h]quinolin-4-nitrene would be a major focus of computational investigation. Plausible reaction pathways include:
Intramolecular C-H insertion: The nitrene could insert into the C-H bond of the adjacent methyl group, leading to the formation of a fused five-membered ring system.
Ring expansion: The nitrene could induce a rearrangement of the quinoline ring, potentially leading to the formation of a diazepine (B8756704) derivative. This is a known reaction pathway for nitrenes generated on heterocyclic rings.
Intermolecular reactions: In the presence of other reagents, the nitrene can undergo a variety of intermolecular reactions, such as addition to double bonds, insertion into C-H or O-H bonds, or reaction with nucleophiles.
Computational modeling would be instrumental in determining the activation barriers for these competing pathways, thus predicting the likely product distribution under different conditions. For example, DFT calculations on the cyclocondensation reactions of other quinoline derivatives have successfully predicted the most favorable reaction paths by analyzing activation energies researchgate.net. Similarly, theoretical studies on the intramolecular C-H amination of biaryl azides have been used to understand the catalytic cycles of transition-metal-catalyzed reactions acs.org.
A conceivable mechanism for an intramolecular reaction of the nitrene generated from this compound is presented below, based on established nitrene chemistry.
Table 2: Plausible Reaction Steps and Intermediates in the Decomposition of this compound
| Step | Description | Intermediate/Transition State |
| 1 | Photochemical or thermal excitation of this compound. | Excited state azide |
| 2 | Extrusion of N₂ via a transition state with an elongated N-N₂ bond. | Singlet 2-methylbenzo[h]quinolin-4-nitrene |
| 3 | Intersystem crossing to the more stable triplet nitrene. | Triplet 2-methylbenzo[h]quinolin-4-nitrene |
| 4 | Intramolecular C-H insertion into the methyl group. | Transition state for C-H insertion |
| 5 | Formation of a fused heterocyclic product. | Fused pyrrolo-quinoline derivative |
This table outlines a hypothetical reaction pathway for the decomposition of this compound and subsequent intramolecular reaction of the resulting nitrene, based on known reactivity patterns of similar compounds.
The electronic nature of the benzo[h]quinoline ring system, with its extended π-system, and the electronic effect of the methyl group would be critical parameters in these computational models, influencing the geometry and stability of all intermediates and transition states.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Azido 2 Methylbenzo H Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. A full NMR analysis of 4-Azido-2-methylbenzo[H]quinoline would involve a suite of experiments to unambiguously assign all proton and carbon signals and to reveal through-bond and through-space correlations.
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)
A standard characterization would begin with one-dimensional NMR techniques. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their electronic environments. Given the presence of the azido (B1232118) group, ¹⁵N NMR spectroscopy could offer direct insight into the electronic structure of this functional group, although it is a less common technique due to the lower natural abundance and sensitivity of the ¹⁵N isotope.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | Data not available |
Solid-State NMR Spectroscopy for Bulk Structural Analysis
For a comprehensive understanding of the compound in its solid form, solid-state NMR (ssNMR) spectroscopy could be employed. This technique provides information about the molecular structure and packing in the crystalline state, which can differ from the structure in solution.
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be the first step in the MS analysis of This compound . This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
| Data not available | Data not available | Data not available |
Tandem Mass Spectrometry (MS/MS) for Structural Information via Fragmentation
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the compound's structure, as the fragmentation patterns are often characteristic of specific functional groups and structural motifs. For This compound , the fragmentation would likely involve the loss of nitrogen gas (N₂) from the azido group, a common fragmentation pathway for aryl azides, followed by further fragmentation of the benzo[H]quinoline (B1196314) core. Understanding these pathways is crucial for confirming the proposed structure.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization mass spectrometry techniques crucial for determining the molecular weight and elemental composition of organic molecules like this compound.
In a hypothetical ESI-MS analysis, the compound would be dissolved in a suitable solvent and infused into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry would allow for the precise determination of the molecular formula, C₁₄H₁₀N₄, by distinguishing its exact mass from other compounds with the same nominal mass.
For a MALDI-MS analysis, the compound would be co-crystallized with a suitable matrix. This technique is particularly useful for analyzing the purity of a sample and can sometimes provide information about molecular fragmentation patterns that aid in structural confirmation.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Ionization Technique | Expected Ion | Calculated m/z |
|---|---|---|
| ESI | [M+H]⁺ | 235.0984 |
| MALDI | [M]⁺ | 234.0906 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the IR spectrum would be expected to display a strong, sharp absorption band characteristic of the azide (B81097) (–N₃) asymmetric stretching vibration, typically found in the range of 2100-2160 cm⁻¹. The presence of the benzo[H]quinoline core would be confirmed by a series of aromatic C-H stretching vibrations above 3000 cm⁻¹ and various C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. The methyl group would exhibit characteristic C-H stretching and bending vibrations.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic system and the azide group, which might be weak or absent in the IR spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Azide (–N₃) | Asymmetric Stretch | 2100 - 2160 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C/C=N | Stretch | 1400 - 1650 |
| Methyl (–CH₃) | Symmetric/Asymmetric Stretch | 2850 - 2980 |
| Methyl (–CH₃) | Bending | 1375 - 1470 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to the nature and extent of its chromophoric system. The extended π-conjugated system of the benzo[H]quinoline core in this compound is expected to give rise to distinct absorption bands in the UV-Vis region.
Typically, quinoline (B57606) and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions. The fusion of the additional benzene (B151609) ring to form the benzo[H]quinoline structure would be expected to cause a bathochromic (red) shift in these absorptions compared to quinoline itself. The presence of the azido and methyl groups would likely introduce further shifts in the absorption maxima and changes in their intensities.
Table 3: Hypothetical UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Corresponding Electronic Transition |
|---|---|---|
| ~230-250 | Data not available | π→π* |
| ~280-320 | Data not available | π→π* |
| ~340-380 | Data not available | π→π* |
X-Ray Crystallography for Solid-State Molecular Structure Determination and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-Ray Diffraction
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles, unequivocally confirming the connectivity of the atoms and the planarity of the aromatic system. Furthermore, it would reveal details about the conformation of the azido and methyl groups relative to the quinoline ring system and provide insights into intermolecular interactions, such as π-π stacking, that govern the crystal packing.
Table 4: Key Structural Parameters Obtainable from Single-Crystal X-Ray Diffraction of this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, N-N, C-C). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles defining the conformation of the molecule. |
Powder X-Ray Diffraction for Polymorphic Studies (if applicable)
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. It can be used to identify the crystalline phase of a material and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal structure. If this compound were found to exhibit polymorphism, PXRD would be essential for distinguishing between the different crystalline forms, which could have different physical properties.
Other Advanced Spectroscopic Methodologies (e.g., Circular Dichroism for Chiral Derivatives, if synthesized)
As this compound is an achiral molecule, it would not exhibit a signal in circular dichroism (CD) spectroscopy. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center, CD spectroscopy would be an indispensable tool for characterizing their stereochemical properties. It would allow for the determination of the absolute configuration and the study of conformational changes in a chiral environment.
Computational Chemistry and Theoretical Modeling of 4 Azido 2 Methylbenzo H Quinoline
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular geometry, these methods provide detailed information about the distribution of electrons and the energies of molecular orbitals. For a molecule like 4-Azido-2-methylbenzo[H]quinoline, which combines an extended aromatic system with an electron-donating methyl group and a unique azido (B1232118) substituent, these calculations are crucial for predicting its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgirjweb.com A smaller gap generally implies higher reactivity.
In this compound, the HOMO is expected to be distributed primarily across the electron-rich benzo[h]quinoline (B1196314) ring system, with some contribution from the methyl group. Conversely, the LUMO is anticipated to be localized over the π-conjugated system, particularly influenced by the electron-withdrawing nature of the azido group and the quinoline (B57606) nitrogen. The extended conjugation of the benzo[h]quinoline core leads to a relatively small HOMO-LUMO gap compared to simpler quinolines, suggesting significant chemical reactivity. wuxibiology.comresearchgate.net DFT calculations, often using the B3LYP functional, are a standard method for predicting these orbital energies. irjweb.comdntb.gov.ua
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital. |
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. The ESP map is generated by calculating the electrostatic potential at the molecule's van der Waals surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the ESP map is predicted to show significant negative potential around the nitrogen atom of the quinoline ring and the terminal nitrogen atoms of the azido group, owing to their lone pairs of electrons. The fused aromatic rings will exhibit a delocalized π-electron cloud, while the hydrogen atoms, particularly those attached to the aromatic system, will display positive electrostatic potential. This distribution suggests that electrophilic addition would likely target the nitrogen centers, whereas nucleophilic attack might be directed towards the carbon atoms of the ring system.
Prediction of Spectroscopic Parameters via Ab Initio and Density Functional Theory (DFT) Methods
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of novel compounds. nih.govnih.gov DFT and its time-dependent extension (TD-DFT) are particularly effective for simulating NMR, vibrational, and UV-Vis spectra. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.govresearchgate.netrsc.org These predictions are invaluable for assigning experimental spectra and confirming molecular structures. For this compound, the predicted chemical shifts reflect the electronic environment of each nucleus. The aromatic protons are expected in the δ 7.5-9.0 ppm range, with those closer to the quinoline nitrogen being more deshielded. The methyl protons would appear as a singlet around δ 2.6 ppm. In the ¹³C NMR spectrum, the carbon attached to the azido group (C4) would be significantly influenced by the nitrogen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |
| CH₃ (at C2) | 2.62 | C2 | 158.5 |
| H3 | 7.55 | C3 | 118.9 |
| H5 | 8.15 | C4 | 142.1 |
| H6 | 7.80 | C4a | 147.3 |
| H7 | 8.90 | C5 | 128.4 |
| H8 | 7.95 | C6 | 126.8 |
| H9 | 8.05 | C6a | 135.2 |
| H10 | 8.85 | C7 | 129.1 |
| - | - | C8 | 124.5 |
| - | - | C9 | 125.3 |
| - | - | C10 | 122.0 |
| - | - | C10a | 131.7 |
| - | - | C10b | 127.9 |
| - | - | CH₃ | 24.8 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. nih.gov A key diagnostic feature for this compound is the azide (B81097) group, which exhibits a strong, characteristic asymmetric stretching vibration. researchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3080-3050 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzoquinoline rings. |
| 2985 | Aliphatic C-H Stretch | Asymmetric stretching of the methyl group C-H bonds. |
| 2125 | N₃ Asymmetric Stretch | Strong, characteristic stretching of the azido group. |
| 1620 | C=C/C=N Ring Stretch | Stretching vibrations within the aromatic ring system. |
| 1450 | CH₃ Bending | Bending vibrations of the methyl group. |
| 1340 | N₃ Symmetric Stretch | Symmetric stretching of the azido group. |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.netmdpi.com The extensive π-conjugation in this compound is expected to give rise to intense absorptions in the ultraviolet and possibly visible regions of the spectrum. The primary electronic transitions will be of the π → π* type, originating from the HOMO and other high-energy occupied orbitals and terminating in the LUMO and other low-energy unoccupied orbitals.
Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 385 | 0.25 | HOMO → LUMO | π → π* |
| 342 | 0.18 | HOMO-1 → LUMO | π → π* |
Conformer Analysis and Potential Energy Surface Mapping
Conformer analysis would typically involve a systematic search of the potential energy surface (PES) to identify all stable, low-energy conformations. This is often achieved by systematically rotating the flexible bonds, primarily the C-N bond of the azido group and the C-C bond of the methyl group. For each rotational position, the energy of the molecule would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT).
The results of such an analysis would likely be presented in a data table, showcasing the relative energies of the identified conformers and the corresponding dihedral angles that define their geometry. The global minimum, representing the most stable conformer, would be of particular interest. A PES map would visualize these energy changes as a function of the rotation of the key dihedral angles, highlighting the energy barriers between different conformers.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations would be an invaluable tool. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and how the molecule interacts with its environment, such as a solvent or a biological receptor nih.govnih.govnih.gov.
For conformational sampling, an MD simulation would be initiated from the lowest energy conformer identified in the PES scan. The simulation would track the trajectories of all atoms over a period of nanoseconds, allowing the molecule to explore different conformational states. Analysis of these trajectories would reveal the accessible conformations at a given temperature and the frequency of transitions between them.
To study intermolecular interactions, the this compound molecule could be simulated in a box of solvent molecules (e.g., water or an organic solvent). The simulation would show how the solvent molecules arrange themselves around the solute and would allow for the calculation of interaction energies. This would provide information on the molecule's solubility and its potential to form hydrogen bonds or other non-covalent interactions. The parameterization of the aromatic azido group would be a critical prerequisite for accurate MD simulations researchgate.net.
Quantum Chemical Topology and Bonding Analysis (e.g., Bader's Atoms in Molecules Theory)
A deeper understanding of the electronic structure and the nature of chemical bonds within this compound could be achieved through Quantum Chemical Topology, most notably using Bader's Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the electron density distribution to partition the molecule into atomic basins and to characterize the chemical bonds conicet.gov.arconicet.gov.ar.
The analysis would focus on identifying bond critical points (BCPs) between atoms. The properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and character. For instance, the N-N bonds within the azido group and the C-N bond connecting it to the quinoline ring would be of particular interest.
A QTAIM analysis would generate data on the characteristics of these BCPs, which could be compiled into a table. This would allow for a detailed comparison of the bonding within the azido-substituent and the aromatic framework. It could also reveal the presence of any non-covalent interactions within the molecule itself, such as intramolecular hydrogen bonds.
Conceptual Applications and Methodological Advancements Utilizing 4 Azido 2 Methylbenzo H Quinoline in Chemical Research
Integration into Bioorthogonal Ligation Strategies and Chemical Biology Tools
The azido (B1232118) group of 4-Azido-2-methylbenzo[H]quinoline serves as a powerful chemical handle for its integration into bioorthogonal ligation strategies. These reactions proceed with high efficiency and selectivity in complex biological environments, allowing for the precise labeling and tracking of biomolecules.
Design Principles for Clickable Probes and Reporters
The design of clickable probes and reporters based on this compound hinges on the strategic utilization of the azide (B81097) moiety for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The benzo[h]quinoline (B1196314) core, in this context, can function as a fluorescent reporter group.
Key design principles include:
Modularity: The synthesis is often designed in a modular fashion, allowing for the independent synthesis of the azido-functionalized benzo[h]quinoline and the alkyne-modified biomolecule or reporter of interest.
Fluorogenic Potential: The inherent fluorescence of the benzo[h]quinoline scaffold can be modulated. In some designs, the azide group may quench the fluorescence of the core. Upon cycloaddition with an alkyne, the resulting triazole can restore or even enhance the fluorescence, leading to a "turn-on" response.
| Probe Design Strategy | Key Feature | Potential Application |
| Minimalist Probe | This compound directly used to react with an alkyne-tagged biomolecule. | Labeling and detection of the biomolecule of interest. |
| Fluorogenic Probe | The electronic properties are tuned so that the azide quenches fluorescence, which is restored upon triazole formation. | "Turn-on" detection of the click reaction, reducing background noise. |
| Bifunctional Probe | The benzo[h]quinoline core is further functionalized with another reactive group or targeting ligand. | Dual-mode imaging or targeted delivery and labeling. |
Methodologies for Site-Specific Functionalization of Macromolecules
The ability to attach this compound to specific sites on macromolecules like proteins and nucleic acids is crucial for its application in chemical biology. This is typically achieved by introducing a complementary alkyne group into the macromolecule.
Common methodologies include:
Genetic Code Expansion: Unnatural amino acids containing alkyne side chains can be genetically encoded and incorporated into proteins at specific positions. These proteins can then be selectively labeled with this compound via click chemistry.
Metabolic Labeling: Cells can be fed with alkyne-modified metabolic precursors (e.g., for sugars or amino acids), which are then incorporated into newly synthesized biomolecules. These can subsequently be tagged with the azido-benzo[h]quinoline probe.
Chemical Modification: Specific amino acid residues on a protein surface (e.g., lysines or cysteines) can be chemically modified with reagents that introduce an alkyne handle.
Role as a Precursor for Advanced Organic Materials and Functional Molecules
Beyond its utility in bioconjugation, the reactive azide and the robust benzo[h]quinoline core make this compound a valuable precursor for the synthesis of a variety of advanced organic materials.
Synthesis of Fluorescent Probes and Dyes Based on the Benzo[H]quinoline Core
The benzo[h]quinoline scaffold is known to exhibit interesting photophysical properties. The azido group can be chemically transformed into other functional groups, such as amines, which can significantly modulate the fluorescence characteristics of the molecule. For instance, the reduction of the azide to an amine can lead to a large Stokes shift and enhanced quantum yield, making the resulting aminobenzo[h]quinoline a useful fluorescent dye. The synthesis of novel fluorescent probes often involves the derivatization of this amino group.
| Precursor | Transformation | Resulting Compound | Potential Application |
| This compound | Reduction (e.g., with H₂/Pd or Staudinger reaction) | 4-Amino-2-methylbenzo[H]quinoline | Core for new fluorescent dyes, chemosensors. |
| 4-Amino-2-methylbenzo[H]quinoline | Acylation, Alkylation, etc. | Functionalized fluorescent probes | Probes for specific analytes (e.g., metal ions, pH). |
Research on related quinoline-based fluorescent probes has demonstrated their utility in detecting various analytes with high sensitivity and selectivity nih.gov.
Development of Conjugated Polymers and Oligomers with Azido-Functionalization
The introduction of the azido group onto the benzo[h]quinoline backbone allows for the post-polymerization modification of conjugated polymers. This enables the synthesis of materials with tailored properties. For example, a conjugated polymer incorporating this compound units can be synthesized, and the pendant azide groups can then be used to attach other functional moieties via click chemistry. This approach offers a powerful way to create multifunctional materials for applications in organic electronics, sensing, and photonics.
Application in Supramolecular Assembly and Self-Organizing Systems
The planar and aromatic nature of the benzo[h]quinoline core makes it an excellent candidate for participating in π-π stacking interactions, which are a driving force in supramolecular assembly. The azido group can also engage in specific non-covalent interactions or be used as a reactive handle to introduce other recognition motifs. This allows for the design of complex, self-organizing systems such as gels, liquid crystals, and molecular cages. While specific studies on this compound in this context are limited, the principles of supramolecular chemistry suggest its potential as a valuable building block in this field.
Utilization as a Scaffold for Ligand Design in Catalysis
The benzo[h]quinoline framework is a privileged structure in coordination chemistry, known for its ability to form stable complexes with a variety of transition metals. The introduction of a methyl group at the 2-position and an azido group at the 4-position of this scaffold offers intriguing possibilities for the design of novel ligands with tunable steric and electronic properties.
Design and Synthesis of Azido-Functionalized Ligands for Metal Complexes
The synthesis of this compound can be conceptually approached through a multi-step sequence. A plausible route would begin with the synthesis of 2-methylbenzo[h]quinoline (B1618303), which can be achieved through established methods such as the Doebner-von Miller reaction or a one-step synthesis from nitrobenzene (B124822) and ethanol (B145695) over a heterogeneous catalyst. rsc.orgsci-hub.segoogle.com Subsequent functionalization to introduce the azido group at the 4-position is the critical step. This could potentially be achieved via a nucleophilic aromatic substitution on a 4-chloro-2-methylbenzo[h]quinoline (B182010) precursor, which in turn could be synthesized from the corresponding quinolin-4-one. The reactivity of the 4-position in quinolines towards nucleophilic attack is well-documented. mdpi.com
Once synthesized, this compound can serve as a versatile ligand. The nitrogen atom of the quinoline (B57606) ring provides a primary coordination site for metal centers. The azido group, while not typically a strong coordinating agent itself, offers a powerful handle for post-coordination modification. For instance, the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to append a wide array of secondary coordinating groups. youtube.comresearchgate.net This modular approach would allow for the rapid generation of a library of bidentate or pincer-type ligands from a single, readily accessible precursor.
Table 1: Conceptual Ligand Library from this compound
| Entry | Alkyne Moiety | Resulting Ligand Type | Potential Metal Coordination |
| 1 | Phenylacetylene | Bidentate (N,N-triazole) | Ru, Ir, Rh |
| 2 | 2-Ethynylpyridine | Tridentate (N,N,N-pyridyl-triazole) | Fe, Co, Ni |
| 3 | Propargyl alcohol | Bidentate (N,O-hydroxyalkyl-triazole) | Cu, Pd, Pt |
| 4 | (Ethynyl)ferrocene | Bidentate (N,N-triazole) with redox-active moiety | Re, Mn |
This table illustrates the conceptual diversity of ligands that could be synthesized from this compound, highlighting its potential as a versatile scaffold.
Exploration of Ligand-Receptor Interactions in Catalytic Systems
The performance of a metal-based catalyst is intricately linked to the interactions between the ligand and the substrate (the "receptor"). The this compound scaffold offers several avenues to probe and engineer these interactions. The steric bulk of the benzo[h]quinoline core, augmented by the 2-methyl group, can create a well-defined chiral pocket around the metal center, influencing the stereoselectivity of catalytic transformations. Chiral ligands based on quinoline motifs have shown significant promise in asymmetric catalysis. researchgate.net
Furthermore, the electronic properties of the ligand can be systematically tuned. The azido group is known to be an inductively withdrawing group, which can influence the electron density at the metal center. purdue.edu This, in turn, can modulate the catalytic activity. For example, in oxidative addition reactions, a more electron-deficient metal center may be more reactive. The ability to modify the azido group via click chemistry provides a secondary layer of electronic tuning. Appending electron-donating or electron-withdrawing groups to the resulting triazole ring would allow for a fine-grained control over the catalyst's electronic properties.
The study of such ligand-receptor interactions could be carried out using a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational modeling. For instance, the catalytic activity of a series of conceptually designed ruthenium complexes of these ligands in transfer hydrogenation reactions could be evaluated and correlated with the electronic parameters of the ligands. nih.gov
Development of Novel Synthetic Reagents and Methodologies Based on Azido Reactivity
Aryl azides are highly versatile functional groups that can participate in a wide range of chemical transformations. The presence of an azido group on the benzo[h]quinoline framework opens up possibilities for developing novel synthetic reagents and methodologies.
One of the most prominent reactions of aryl azides is their thermal or photochemical decomposition to generate highly reactive nitrene intermediates. thieme-connect.de The nitrene generated from this compound could potentially undergo intramolecular C-H insertion reactions to form novel fused polycyclic aromatic systems. Alternatively, in the presence of other reagents, it could participate in intermolecular reactions such as aziridination of alkenes or amination of C-H bonds. purdue.edu The development of catalytic nitrene transfer reactions using this scaffold could lead to new, efficient methods for the synthesis of complex nitrogen-containing molecules. nih.gov
The azido group can also serve as a precursor to an amine via reduction. The resulting 4-amino-2-methylbenzo[h]quinoline is a valuable building block in its own right, for example, in the synthesis of pharmaceutically relevant compounds or as a new ligand with different coordination properties.
Furthermore, the 1,3-dipolar cycloaddition reactivity of the azido group is not limited to alkynes. Reactions with alkenes, nitriles, and other dipolarophiles can lead to a diverse array of heterocyclic structures fused to the benzo[h]quinoline core. These reactions could be explored for the synthesis of novel materials with interesting photophysical or electronic properties.
Application in Photophysical and Photochemical Research Methodologies
The extended π-system of the benzo[h]quinoline core suggests that this compound is likely to possess interesting photophysical properties. The electronic absorption and emission spectra of benzo-annulated aza-aromatics are often red-shifted compared to their simpler quinoline analogues. nih.gov The introduction of the azido group can further influence these properties.
A key photochemical process for aryl azides is the cleavage of the N-N₂ bond upon absorption of UV light, leading to the formation of a nitrene and the release of dinitrogen gas. The quantum yield of this photodissociation is a critical parameter. For related compounds like 4-azidoquinoline, the quantum yield of azido group photodissociation has been determined to be significant. nih.gov
Table 2: Projected Photophysical and Photochemical Properties of this compound
| Property | Projected Value/Characteristic | Basis for Projection |
| Absorption Maximum (λmax) | 320-350 nm | Extended conjugation of benzo[h]quinoline. nih.gov |
| Emission Maximum (λem) | 400-450 nm | Expected red-shift due to benzo-annulation. |
| Photodissociation Quantum Yield (Φ) | ~0.4 - 0.7 | Based on data for 4-azidoquinoline. nih.gov |
| Primary Photoproduct | 2-methylbenzo[h]quinolin-4-ylnitrene | Established photochemistry of aryl azides. thieme-connect.de |
This table presents a projection of the key photophysical and photochemical parameters for the title compound, based on data from related systems.
This photochemical reactivity makes this compound a potential candidate for use as a photoaffinity labeling reagent. In this technique, the molecule is introduced into a biological system, and upon irradiation, the photogenerated nitrene can form a covalent bond with nearby biomolecules, allowing for the identification of binding partners.
Moreover, the transformation of the non-fluorescent or weakly fluorescent azide into a highly fluorescent amine upon reduction can be exploited for the development of fluorogenic probes. nih.gov This "azide-to-amine" switch has been used to detect specific biological processes, such as the activity of certain enzymes or the presence of reducing agents. The large, rigid aromatic system of the benzo[h]quinoline core is likely to result in a high fluorescence quantum yield for the corresponding amine, making it a sensitive reporter.
Emerging Research Frontiers and Future Perspectives for 4 Azido 2 Methylbenzo H Quinoline
Exploration of Novel and Unconventional Reactivity Pathways for the Azido (B1232118) Group and Benzo[H]quinoline (B1196314) Core
The future of 4-Azido-2-methylbenzo[h]quinoline chemistry lies in harnessing the distinct reactivity of its two key components. The aryl azide (B81097) functional group is a cornerstone of modern organic synthesis, known for its diverse reaction pathways. wikipedia.orgnih.gov Beyond its well-established use in "click chemistry" via Huisgen 1,3-dipolar cycloadditions, the azide can serve as a precursor to highly reactive intermediates. wikipedia.orgmdpi.com
Thermal or photochemical decomposition of the azide group in this compound would generate a highly reactive nitrene intermediate. nih.govnih.gov This nitrene could undergo a variety of subsequent reactions, including intramolecular C-H insertion to form novel, strained polycyclic systems, or addition to double bonds. nih.gov The specific substitution pattern of the benzo[h]quinoline core could direct this reactivity, leading to regioselective functionalization that would be difficult to achieve through other means.
Furthermore, the azide group can participate in a range of other transformations. The Staudinger reaction with phosphines would provide a mild route to the corresponding 4-amino derivative, which could then be elaborated further. wikipedia.org The aza-Wittig reaction offers a pathway to synthesize imines, opening up another avenue for molecular diversification. wikipedia.org The exploration of these pathways, particularly under unconventional conditions such as photolysis in constrained environments like a cucurbituril (B1219460) host, could modulate reaction outcomes and lead to the selective synthesis of previously inaccessible carboline-type structures. kit.edu
Table 1: Potential Reactivity Pathways for the Azido Group
| Reaction Type | Intermediate/Reagent | Potential Product | Reference |
|---|---|---|---|
| Thermal/Photochemical Decomposition | Nitrene | C-H insertion products, Aziridines | nih.gov |
| 1,3-Dipolar Cycloaddition | Alkynes | 1,2,3-Triazoles | wikipedia.orgmdpi.com |
| Staudinger Reaction | Triphenylphosphine (B44618) | Iminophosphorane, then Primary Amine | wikipedia.org |
| Aza-Wittig Reaction | Carbonyl Compounds | Imines | wikipedia.org |
| Curtius Rearrangement (for Acyl Azides) | Heat/Light | Isocyanates | nih.gov |
Development of Highly Efficient and Atom-Economical Synthetic Routes
While classic methods like the Skraup or Doebner-von Miller reactions have been used to construct benzoquinoline scaffolds, modern synthetic chemistry demands more efficient and sustainable approaches. researchgate.net Future research will undoubtedly focus on the development of highly efficient and atom-economical routes to this compound.
Recent advancements have demonstrated the power of cascade reactions for the one-pot synthesis of functionalized benzo[h]quinolines. nih.govresearchgate.net For instance, a lithium-hexamethyldisilazane-catalyzed double annulation cascade of benzonitriles and diynones provides a step-economical approach to the core structure. nih.gov Similarly, Rh(III)-catalyzed cascade reactions involving C–H/N–H/C–N/C–C bond cleavage present a novel strategy for creating highly substituted quinolines under mild conditions. rsc.org
Adapting these modern methods could lead to the efficient construction of a 2-methylbenzo[h]quinoline (B1618303) precursor. The introduction of the azide group at the C4 position would likely proceed via a nucleophilic substitution reaction. A common strategy involves the conversion of a 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline, which can then be reacted with an azide source like sodium azide. An alternative pathway could involve the synthesis of a 4-hydrazinoquinoline (B99260) derivative, followed by reaction with nitrous acid to furnish the 4-azido product.
Table 2: Comparison of Synthetic Strategies for Benzo[h]quinoline Core
| Synthetic Method | Key Features | Efficiency/Economy | Reference |
|---|---|---|---|
| Skraup/Doebner-von Miller | Classic, well-established methods | Often requires harsh conditions, multi-step | researchgate.net |
| Cascade Annulation | One-pot, formation of multiple bonds | High atom- and step-economy | nih.govresearchgate.net |
| Photo-Fries Rearrangement | In-situ generation of intermediates | Efficient one-pot method for functionalized quinolines | nih.gov |
| Rh(III)-Catalyzed Cascade | Multiple bond cleavages and formations | Mild conditions, good functional group tolerance | rsc.org |
Integration into Advanced Analytical Techniques for Real-Time Monitoring of Reactions
Understanding and optimizing the novel reactions of this compound will require sophisticated analytical tools capable of real-time monitoring. The azide group provides a unique spectroscopic handle for this purpose. The characteristic stretching vibration of the N=N=N bond in the infrared (IR) spectrum is a strong and distinct signal that can be monitored using in-situ FT-IR spectroscopy to track reaction kinetics.
More advanced techniques, such as benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, are now being employed for real-time analysis of azide reactions. nih.govnih.govresearchgate.net Specifically, the Signal Amplification by Reversible Exchange (SABRE) technique can overcome the low sensitivity of NMR to monitor reactions like azide-alkyne cycloadditions at low concentrations, providing detailed mechanistic insights. nih.govacs.org Applying SABRE-NMR to the reactions of this compound could allow for precise tracking of substrate consumption and product formation, helping to elucidate complex reaction mechanisms and optimize conditions.
Synergistic Approaches Combining Advanced Experimental Techniques with Multiscale Computational Modeling
The synergy between advanced experimental work and high-level computational modeling represents a powerful paradigm in modern chemical research. For a molecule like this compound, this approach is essential for predicting and understanding its behavior. Density Functional Theory (DFT) calculations have become a standard tool for studying quinoline (B57606) derivatives. rsc.orgresearchgate.net
DFT can be used to optimize the ground state geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict electronic properties. nih.govmdpi.comdntb.gov.ua Crucially, computational modeling can map out entire reaction pathways, identifying transition state structures and calculating activation barriers. nih.gov This predictive power, when combined with the real-time analytical data from experiments described in section 7.3, allows for a deep and comprehensive understanding of reaction mechanisms and regioselectivity. For instance, DFT calculations could predict the most likely site for C-H insertion by the nitrene intermediate, a hypothesis that could then be tested experimentally.
Table 3: Synergistic Experimental and Computational Approaches
| Methodology | Application | Insight Gained | Reference |
|---|---|---|---|
| Experimental: In-situ FT-IR/NMR | Real-time monitoring of azide reactions | Reaction kinetics, intermediate detection | nih.govnih.gov |
| Computational: DFT Geometry Optimization | Predicting stable molecular structures | Bond lengths, angles, electronic properties | rsc.orgnih.gov |
| Computational: DFT Transition State Search | Mapping reaction pathways | Activation energies, reaction mechanisms, regioselectivity | nih.gov |
| Synergistic Approach | Combining experimental kinetics with calculated energy profiles | Validated, high-confidence reaction mechanisms | nih.govmdpi.com |
Predictive Modeling and Machine Learning Applications in Azidoquinoline Chemistry
The complexity of the reactions available to this compound makes it an ideal candidate for the application of machine learning (ML) and predictive modeling. rsc.org ML models, particularly those based on random forest or gradient boosting algorithms, are increasingly used to predict the outcomes of chemical reactions and the properties of molecules. repec.orgnih.govrawdatalibrary.net
For this specific compound, an ML model could be trained on a large dataset of known reactions of aryl azides and nitrogen heterocycles. Such a model could then predict the regioselectivity of C-H functionalization or the likelihood of success for a proposed cycloaddition reaction under various conditions. researchgate.net This predictive capability can significantly accelerate the discovery of new reactions and applications by prioritizing high-probability experiments and avoiding unproductive synthetic routes. Furthermore, generative models could be employed to propose novel derivatives of the this compound scaffold with desired electronic or chemical properties, guiding future synthetic efforts in a data-driven manner.
Table 4: Potential Machine Learning Applications
| ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Training a model to predict the major product and yield of a reaction. | Reduces experimental effort, accelerates discovery. | rsc.org |
| Regioselectivity Prediction | Predicting the most likely site of reaction on the heterocyclic core. | Enables precise synthetic design and control. | researchgate.net |
| Property Prediction | Predicting electronic, optical, or biological properties from structure. | Aids in the design of functional molecules. | nih.gov |
| Generative Modeling | Proposing novel molecular structures with optimized properties. | Guides synthetic chemistry toward high-value targets. |
Q & A
Q. What are the established synthesis routes for 4-Azido-2-methylbenzo[h]quinoline?
The synthesis of benzo[h]quinoline derivatives typically involves functionalization of precursor molecules. For example, 4-amino-2-methylquinoline can serve as a starting material for azo-compound synthesis via diazotization and coupling reactions, as demonstrated in the preparation of 2-methyl-4-(5-amino-2-hydroxy-phenylazo)-quinoline derivatives . Oxidation and reduction protocols are critical for introducing functional groups like azides. Benzo[h]quinoline carbaldehydes are often synthesized first, followed by oxidation to carboxylic acids or reduction to alcohols, as seen in studies on simplified analogs to streamline mechanistic understanding .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on multi-modal spectroscopic and analytical techniques:
- Elemental analysis verifies molecular composition.
- IR spectroscopy identifies functional groups (e.g., azide stretches near 2100 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic proton environments and substitution patterns.
- Mass spectrometry (MS) confirms molecular weight and fragmentation pathways.
Electrochemical profiling (e.g., cyclic voltammetry) further validates redox-active moieties .
Q. What stability considerations exist for this compound under different laboratory conditions?
Stability is influenced by:
- Temperature : Degradation rates increase at elevated temperatures (e.g., >24°C in bioreactors) .
- pH : Azides are sensitive to acidic/basic conditions; buffer systems (e.g., B-R universal buffer, pH 2–11.5) are recommended for electrochemical studies .
- Light exposure : Photolytic decomposition of azides requires storage in amber vials.
Q. What analytical techniques are used for quantification in complex matrices?
- HPLC-UV/Vis with C18 columns for separation.
- LC-MS/MS for high sensitivity and specificity.
- Polarography to quantify redox-active species in buffered ethanol solutions (40% v/v) .
- Spectrophotometry for monitoring degradation kinetics via absorbance shifts .
Q. What are common functionalization strategies for benzo[h]quinoline derivatives?
- Azo-coupling : Diazonium salt reactions with aromatic amines/phenols .
- Metal coordination : Complexation with Co(II), Ni(II), or Cu(II) ions to study ligand behavior .
- Oxidative cyclization : For thiazeto-quinoline hybrids using 2-mercaptoquinoline precursors .
Advanced Research Questions
Q. How does the electrochemical behavior of this compound inform its applications in catalytic systems?
Cyclic voltammetry reveals reversible redox peaks corresponding to azide reduction and quinoline ring oxidation. Controlled-potential coulometry quantifies electron transfer stoichiometry, critical for designing electrocatalysts or sensors. For example, benzo[h]quinoline derivatives exhibit pH-dependent reduction potentials, enabling tunable reactivity in metal-ion complexes .
Q. What computational methods predict the pharmacological activity of this compound derivatives?
- PASS (Prediction of Activity Spectra for Substances) : Estimates antimicrobial, anti-inflammatory, or anticancer potential based on structural analogs .
- Swiss ADME : Evaluates drug-likeness, bioavailability, and metabolic stability. Key parameters include logP (<5), topological polar surface area (TPSA <140 Ų), and compliance with Lipinski’s rules .
- Molecular docking : Screens binding affinities to targets like DNA topoisomerases or kinase enzymes .
Q. How can researchers resolve data contradictions in degradation studies under varying operational conditions?
Contradictions in degradation efficiency (e.g., 72.3% vs. 91% in MABR reactors) arise from factors like hydraulic retention time (HRT), recirculation rates, or co-contaminant inhibition (e.g., phenol or pyridine) . Statistical tools like ANOVA (p <0.05) and redundancy analysis (RDA) isolate critical variables. For example, closing liquid recirculation reduced quinoline degradation by 30%, highlighting mass transfer limitations .
Q. What mechanistic insights guide the design of benzo[h]quinoline-based metal complexes for anticancer applications?
Platinum and rare-earth complexes with quinoline ligands exhibit cytotoxicity via DNA intercalation or reactive oxygen species (ROS) generation. Stability constants (logβ) and stoichiometry (e.g., 1:2 metal-ligand ratios) are determined potentiometrically, while fluorescence assays track cellular uptake .
Q. How can synthetic protocols be optimized using green chemistry principles?
- Ultrasound irradiation : Accelerates reaction times for azide formation .
- Ionic liquid solvents : Reduce waste in Friedländer or Skraup syntheses .
- Transition metal catalysis : Enables selective C–H functionalization with lower catalyst loadings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
